butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
Overview
Description
Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of benzoylphenylurea insecticides and is known to exhibit insecticidal and acaricidal properties. However, recent studies have demonstrated the potential of BDP as an effective therapeutic agent for various diseases.
Mechanism of Action
BDP's mechanism of action is not fully understood. However, studies have shown that BDP exerts its therapeutic effects by modulating various signaling pathways. BDP has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation. BDP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
BDP has been found to exhibit various biochemical and physiological effects. Studies have shown that BDP can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BDP has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, BDP has been found to improve glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
BDP has several advantages for lab experiments. BDP is relatively easy to synthesize and is stable under normal laboratory conditions. BDP is also soluble in various solvents, making it easy to use in different experimental setups. However, BDP has some limitations for lab experiments. BDP has low water solubility, which may limit its use in aqueous systems. Additionally, BDP's mechanism of action is not fully understood, which may limit its use in certain experimental setups.
Future Directions
There are several potential future directions for BDP research. One potential direction is to further investigate BDP's mechanism of action. Understanding BDP's mechanism of action may help identify new therapeutic targets and improve the efficacy of BDP-based therapies. Another potential direction is to investigate BDP's potential in the treatment of neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and efficacy of BDP-based therapies in humans.
Conclusion:
In conclusion, BDP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties and may have potential in the treatment of various diseases. BDP's mechanism of action is not fully understood, and there is a need for more research to investigate its potential therapeutic applications.
Scientific Research Applications
BDP has been extensively studied for its potential therapeutic applications. Studies have shown that BDP exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties. BDP has also been found to be effective in treating skin diseases such as psoriasis and atopic dermatitis. Additionally, BDP has been shown to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
butyl 3-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-9-25-21(24)17-7-6-8-18(13-17)22-20(23)14-26-19-11-15(2)10-16(3)12-19/h6-8,10-13H,4-5,9,14H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAZFISKAYXBKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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